(R)-(+)-Higenamine Hydrobromide is a chemical compound derived from higenamine, which is classified as a benzylisoquinoline alkaloid. It is primarily sourced from various plants, including Nandina domestica, Aconitum carmichaelii, and Asarum heterotropoides. This compound exhibits significant biological activity and is recognized for its potential therapeutic applications, particularly in cardiovascular health and energy metabolism.
Higenamine can be extracted from several natural sources. Notable plants include:
These plants contribute to the compound's natural availability and have been utilized in traditional medicine practices.
(R)-(+)-Higenamine Hydrobromide falls under the category of alkaloids, specifically benzylisoquinoline alkaloids. It is known for its β-adrenergic receptor agonist properties, which mimic the effects of catecholamines in the body.
The synthesis of (R)-(+)-Higenamine Hydrobromide typically involves the enzymatic conversion of dopamine and 4-hydroxyphenylacetic acid into higenamine. This process is catalyzed by norcoclaurine synthase, which ensures the production of the specific (R)-isomer.
(R)-(+)-Higenamine Hydrobromide has a molecular formula of and a molecular weight of approximately 352.22 g/mol. The compound features a tetrahydroisoquinoline core structure with hydroxyl groups that contribute to its biological activity.
(R)-(+)-Higenamine Hydrobromide can undergo various chemical reactions:
The products formed depend on the specific reagents and conditions applied during these reactions. For instance:
(R)-(+)-Higenamine Hydrobromide primarily exerts its effects through the activation of β-adrenergic receptors. This mimics catecholamines' actions, leading to increased heart rate and enhanced cardiac output. The compound also activates several signaling pathways critical for energy metabolism and cell survival, including:
These pathways play essential roles in regulating cellular processes such as apoptosis and oxidative stress response .
(R)-(+)-Higenamine Hydrobromide has several scientific uses:
(R)-(+)-Higenamine Hydrobromide is the enantiopure salt form of a naturally occurring benzylisoquinoline alkaloid. Historically, higenamine (as a racemic mixture) was first isolated in 1976 from Aconitum japonicum roots (Ranunculaceae family), a plant used in traditional Chinese medicine for treating "collapse, syncope, rheumatic fever, and painful joints" [2] [7]. Ethnopharmacological records indicate that plants containing this compound, such as Nelumbo nucifera (sacred lotus) and Asarum heterotropoides, were employed for respiratory, cardiovascular, and inflammatory conditions across Asia [2] [6]. Sacred lotus embryos uniquely accumulate the (R)-(+)-enantiomer, contrasting with the (S)-(-)-form dominant in leaves, suggesting early evolutionary specialization in stereoselective biosynthesis [6] [7]. The hydrobromide salt emerged later to enhance stability and solubility for pharmacological studies [7].
Table 1: Traditional Plant Sources of (R)-(+)-Higenamine
Plant Species | Family | Traditional Uses | Plant Part |
---|---|---|---|
Nelumbo nucifera | Nelumbonaceae | Treatment of respiratory/cardiovascular ailments | Embryo |
Aconitum japonicum | Ranunculaceae | Rheumatic fever, collapse, syncope | Roots |
Asarum heterotropoides | Aristolochiaceae | Stomatitis, toothache, gingivitis | Roots/Rhizomes |
The molecular formula of (R)-(+)-Higenamine Hydrobromide is C₁₆H₁₇NO₃·HBr, with a molecular weight of 352.23 g/mol. Its core structure consists of a 1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline scaffold with hydroxyl groups at positions C6 and C7, rendering it a chiral compound due to an asymmetric carbon at C1 [6] [7]. X-ray crystallography confirms the (R)-configuration stabilizes via intramolecular hydrogen bonding between O7-H⋯N1 (2.72 Å) and C1-H⋯O4' (2.89 Å), differentiating it from the (S)-enantiomer in lattice packing [5] [9]. This enantiomer is the biosynthetic precursor to complex Nelumbo alkaloids like neferine through R-enantiospecific enzymes (e.g., CYP80Q1) [6]. Its structural simplicity yet stereochemical precision makes it a model for studying:
Table 2: Crystallographic Parameters of (R)-(+)-Higenamine Hydrobromide
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Hydrogen Bonds | O7-H⋯N1 (2.72 Å) |
C1-H⋯O4' (2.89 Å) | |
Torsion Angle (C1-C9) | 112.7° (R-configuration) |
(R)-(+)-Higenamine Hydrobromide exhibits polypharmacology by modulating multiple targets:
Table 3: Key Pharmacological Targets and Effects
Target | Effect | Concentration | Mechanism |
---|---|---|---|
β₂-Adrenergic Receptor | ↑ Glucose uptake (muscle) | 10–100 nM | cAMP/PKA activation |
PI3K/Akt | ↓ Cardiomyocyte apoptosis | 50 μM | Bcl-2↑, Bax↓, p-GSK3β↓ |
NF-κB | ↓ TNF-α, IL-6 | 1.8 μM | IκBα stabilization |
LSD1 | ↑ H3K4me1/2 (epigenetic) | 1.47 μM | FAD-binding disruption |
This multitarget profile underscores (R)-(+)-Higenamine Hydrobromide as a versatile scaffold for drug development, particularly for cardiovascular, metabolic, and inflammatory diseases. Its stereospecific interactions with ARs and enzymes highlight the critical role of chirality in alkaloid pharmacology [1] [6] [10].
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: 548-74-3
CAS No.: